molecular formula C7H14ClNO3 B13301793 methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride

methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride

Cat. No.: B13301793
M. Wt: 195.64 g/mol
InChI Key: MMUZHRYXGJOWPH-VQALBSKCSA-N
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Description

Methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride is a chiral morpholine derivative characterized by a six-membered morpholine ring substituted with a methyl group at the 6-position (R-configuration) and a methyl ester group at the 2-position. This compound is typically used as a key intermediate in pharmaceutical synthesis due to its structural versatility and stereochemical specificity. Its hydrochloride salt form enhances solubility and stability, making it suitable for various chemical reactions .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (6R)-6-methylmorpholine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6?;/m1./s1

InChI Key

MMUZHRYXGJOWPH-VQALBSKCSA-N

Isomeric SMILES

C[C@@H]1CNCC(O1)C(=O)OC.Cl

Canonical SMILES

CC1CNCC(O1)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane and methanol at room temperature, which provides good yields and mild reaction conditions . This method is advantageous due to its simplicity and compatibility with various amino acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high efficiency and yield. The use of automated systems and advanced purification techniques further enhances the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

Table 1: Substituent Variations in Morpholine Derivatives
Compound Name CAS Number Molecular Formula Substituents Key Differences
Methyl (6R)-6-methylmorpholine-2-carboxylate HCl 2102502-56-5 C₈H₁₄ClNO₃ 6R-methyl, 2-ester Reference compound
Methyl 6,6-dimethylmorpholine-2-carboxylate HCl 2287317-34-2 C₉H₁₆ClNO₃ 6,6-dimethyl, 2-ester Additional methyl group at C6
rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid HCl 1989638-07-4 C₁₄H₁₉ClNO₃ 4-benzyl, 6-methyl, 2-carboxylic acid Benzyl substitution; carboxylic acid vs. ester
Methyl 6-(trifluoromethyl)morpholine-2-carboxylate HCl CID 165674478 C₇H₁₀F₃NO₃ 6-CF₃, 2-ester Electron-withdrawing CF₃ group
  • The 4-benzyl-substituted analog () exhibits reduced solubility due to the hydrophobic benzyl group but may enhance binding affinity in receptor-targeted applications . The trifluoromethyl analog () demonstrates improved metabolic resistance and altered electronic properties, making it valuable in fluorinated drug design .

Stereochemical Variants

Table 2: Stereoisomers and Enantiomers
Compound Name CAS Number Stereochemistry Key Properties
Methyl (6R)-6-methylmorpholine-2-carboxylate HCl 2102502-56-5 6R-configuration High enantiomeric purity
rel-Methyl (2R,6R)-6-methylmorpholine-2-carboxylate HCl 1807914-39-1 Racemic mixture (2R,6R) Lower specificity in synthesis
Methyl (2S,6S)-6-methylmorpholine-2-carboxylate HCl 1212063-26-7 2S,6S-configuration Mirror-image enantiomer
  • Key Findings :
    • Enantiopure (6R)-configured compounds () are critical for chiral drug synthesis, as biological systems often exhibit stereoselectivity .
    • Racemic mixtures (e.g., rel-(2R,6R), ) require resolution steps, increasing production complexity .

Functional Group Modifications

Table 3: Ester vs. Carboxylic Acid Derivatives
Compound Name CAS Number Functional Group Applications
Methyl (6R)-6-methylmorpholine-2-carboxylate HCl 2102502-56-5 Ester (COOCH₃) Prodrug synthesis
Morpholine-2-carboxylic acid HCl 878010-24-3 Carboxylic acid (COOH) Direct API integration
(R)-Morpholine-2-carboxylic acid 1212396-52-5 Carboxylic acid (COOH) Chelating agent precursor
  • Key Findings :
    • Ester derivatives (e.g., ) are preferred in prodrug formulations due to hydrolytic conversion to active acids .
    • Carboxylic acid analogs () are utilized directly in metal coordination or as building blocks for peptide-mimetic drugs .

Biological Activity

Methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride is a chiral compound belonging to the morpholine derivatives class. Its unique stereochemistry and structural features suggest potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H14_{14}ClN\O2_{2}
  • Molecular Weight : Approximately 195.64 g/mol
  • Chirality : The compound contains a chiral center at the morpholine ring, specifically at the 6-position, influencing its biological interactions and activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly its potential as a pharmacological agent. Key findings include:

  • Enzyme Inhibition : The compound has shown potential as a scaffold for designing inhibitors targeting various enzymes due to its structural similarity to other bioactive molecules. Its carboxylic acid group may facilitate interactions with biological targets, suggesting enzymatic inhibition capabilities.
  • Pharmacological Effects : Research indicates that this compound may exhibit pharmacological effects similar to those of other morpholine derivatives, including anti-inflammatory and analgesic properties. The specific mechanisms remain to be fully elucidated through in vitro and in vivo studies.
  • Toxicity Profile : Preliminary toxicity assessments indicate that this compound may pose risks if ingested, as it is classified as harmful if swallowed and causes skin irritation . Further toxicological studies are necessary to determine safe dosage levels for potential therapeutic applications.

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedKey Findings
Enzyme InhibitionPotential as an inhibitor scaffold; requires further study on specific targets.
Pharmacological EffectsSimilar activity profile to morpholine derivatives; potential anti-inflammatory effects noted.
Toxicity AssessmentClassified as harmful if swallowed; skin irritation observed.

Case Study: Enzyme Inhibition Potential

In a study assessing the role of various morpholine derivatives in enzyme inhibition, this compound was highlighted for its unique structural features that could enhance binding affinity to target enzymes. The research suggested that modifications at the 2 and 6 positions could yield derivatives with improved potency against specific enzymes involved in metabolic pathways relevant to diseases such as Alzheimer's and cancer .

The biological mechanisms through which this compound exerts its effects are not yet fully understood but may involve:

  • Ligand Binding : The morpholine ring structure allows for versatile interactions with various biological targets, potentially acting as a ligand for receptors or enzymes.
  • Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways related to inflammation and cell proliferation, suggesting that this compound may have analogous effects.

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